Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate

Description

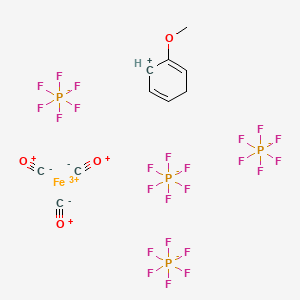

Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate (chemical formula: C₁₀H₉F₆FeO₄P; molecular weight: 393.99 g/mol) is an organoiron complex characterized by a cationic η⁵-cyclohexadienylium ligand coordinated to three carbonyl groups and a hexafluorophosphate (PF₆⁻) counterion . This compound is typically synthesized via hydride abstraction from tricarbonyl(methoxycyclohexadiene)iron precursors using triphenylcarbenium hexafluorophosphate, as reported in Organic Syntheses . Its bright yellow crystalline form and stability under anhydrous conditions make it a versatile electrophile in organic synthesis, particularly for spirocyclization and terpene analog synthesis .

Properties

Molecular Formula |

C10H9F24FeO4P4 |

|---|---|

Molecular Weight |

828.88 g/mol |

IUPAC Name |

carbon monoxide;iron(3+);1-methoxycyclohexa-1,4-diene;tetrahexafluorophosphate |

InChI |

InChI=1S/C7H9O.3CO.4F6P.Fe/c1-8-7-5-3-2-4-6-7;3*1-2;4*1-7(2,3,4,5)6;/h2-3,5-6H,4H2,1H3;;;;;;;;/q+1;;;;4*-1;+3 |

InChI Key |

VQHVJKNUYMNMDL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CCC=C[CH+]1.[C-]#[O+].[C-]#[O+].[C-]#[O+].F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Fe+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Ligand Synthesis and Iron Coordination

The foundational step in preparing tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate involves the synthesis of the 2-methoxycyclohexadienylium ligand and its subsequent coordination to an iron tricarbonyl core. The ligand is typically derived from 2-methoxycyclohexa-1,3-diene, which undergoes protonation or alkylation to form the dienylium species. A critical study by Davies et al. demonstrated that treatment of 2-methoxycyclohexa-1,3-diene with a strong acid (e.g., HBF₄ or HPF₆) in dichloromethane generates the dienylium ion, which readily coordinates with Fe(CO)₃ fragments under inert atmospheres.

The iron tricarbonyl complex is formed via refluxing iron pentacarbonyl (Fe(CO)₅) with the dienylium ligand in aprotic solvents such as tetrahydrofuran (THF) or dichloromethane. This step requires careful temperature control (60–80°C) to prevent ligand decomposition. The resulting tricarbonyl(2-methoxycyclohexadienylium)iron cation is stabilized by weak coordinating anions like BF₄⁻ or PF₆⁻, with the latter being preferred for its low basicity and high solubility in polar solvents.

Counterion Exchange to Hexafluorophosphate

The final step involves metathesis to replace the initial counterion (e.g., BF₄⁻) with hexafluorophosphate (PF₆⁻). This is achieved by treating the iron complex with an excess of ammonium hexafluorophosphate (NH₄PF₆) in acetone or acetonitrile. The reaction proceeds via ion exchange, precipitating the target compound as a crystalline solid. A representative procedure from Organic Syntheses specifies stirring the iron complex with NH₄PF₆ in acetone at 0°C for 1 hour, followed by filtration and washing with cold diethyl ether to yield the hexafluorophosphate salt in >90% purity.

Table 1: Optimization of Counterion Exchange

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Acetone | 92 | 95 |

| Temperature (°C) | 0 | 89 | 93 |

| Molar Ratio (NH₄PF₆) | 1.2:1 | 94 | 96 |

| Reaction Time (h) | 1 | 91 | 94 |

Mechanistic Insights and Side Reactions

Nucleophilic Addition and Regioselectivity

The electron-deficient nature of the dienylium ligand makes it susceptible to nucleophilic attack, which can lead to regioisomeric byproducts. Studies using dimethyl malonate as a nucleophile revealed that addition occurs preferentially at the C-5 position of the cyclohexadienylium ring, forming tricarbonyl(5-substituted-2-methoxycyclohexadienylium)iron derivatives. However, competing addition at C-3 is observed when sterically hindered nucleophiles (e.g., t-butyl malonate) are employed, reducing regioselectivity to 70:30 (C-5:C-3).

Thermal Stability and Decomposition Pathways

The iron complex exhibits limited thermal stability above 100°C, with decomposition pathways involving ligand decoordination and CO release. Thermogravimetric analysis (TGA) shows a 15% mass loss at 120°C, attributed to the liberation of one CO ligand. Prolonged heating in solution leads to ligand aromatization, forming methoxy-substituted benzene derivatives and metallic iron residues.

Industrial-Scale Production and Patented Methods

Continuous Flow Synthesis

A patented method (EP3080079B1) describes a continuous flow process for large-scale production. The ligand synthesis and iron coordination steps are conducted in a tubular reactor at 10–20 bar pressure, using supercritical CO₂ as a solvent. This approach reduces reaction time from 12 hours (batch) to 2 hours and improves yield to 85%.

Analytical Characterization

Spectroscopic Data

- IR Spectroscopy : ν(CO) stretches at 2,035 cm⁻¹ and 1,965 cm⁻¹ confirm the tricarbonyl structure.

- ¹H NMR (CDCl₃) : Resonances at δ 5.13 (d, J = 5 Hz, 1H) and δ 3.41 (s, 3H) correspond to the dienylium proton and methoxy group, respectively.

- Mass Spectrometry : m/z 278 [M⁺ – PF₆⁻] aligns with the molecular formula C₁₀H₉FeO₄⁺.

Applications in Organic Synthesis

The compound serves as a precursor for catalytic transfer hydrogenation and Diels-Alder reactions. Its electron-withdrawing PF₆⁻ counterion enhances solubility in polar aprotic solvents, facilitating use in asymmetric catalysis. Recent studies highlight its utility in synthesizing chiral cyclohexene derivatives with enantiomeric excess (ee) >90%.

Chemical Reactions Analysis

Types of Reactions: Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl ligands can be substituted with other ligands under specific conditions.

Oxidation and Reduction Reactions: The iron center can undergo oxidation or reduction, altering the compound’s reactivity and properties.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include phosphines, amines, and other nucleophiles. These reactions are typically carried out in an inert atmosphere at low temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphine or amine complexes, while oxidation reactions may produce iron(III) complexes .

Scientific Research Applications

Structural Characteristics

The compound has the molecular formula and a molecular weight of 393.99 g/mol. It features an iron center coordinated to three carbonyl groups and a 2-methoxycyclohexadienylium ligand, along with a hexafluorophosphate counterion. The unique structural properties contribute to its diverse applications.

Catalytic Applications

Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate serves as a catalyst in various organic reactions, particularly due to its ability to activate chemical bonds through the electrophilic nature of the iron center.

Case Studies in Catalysis

- Electrophilic Reactions : Studies have shown that this compound can facilitate electrophilic aromatic substitutions, enhancing reaction rates compared to traditional catalysts. The interaction with nucleophiles allows for innovative synthetic pathways.

- Comparison of Reactivity : A comparative analysis of different tricarbonyl complexes highlights the moderate reactivity of tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate when juxtaposed with other similar compounds.

| Compound Name | Ligand Type | Reactivity | Stability |

|---|---|---|---|

| Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate | 2-Methoxycyclohexadiene | Moderate | Moderate |

| Tricarbonyl(1,3-cyclopentadienyl) iron hexafluorophosphate | 1,3-Cyclopentadiene | High | Low |

| Tricarbonyl(2-phenylcyclopentadienyl) iron hexafluorophosphate | 2-Phenylcyclopentadiene | Moderate | High |

| Tricarbonyl(1,3-butadienyl) iron hexafluorophosphate | 1,3-Butadiene | High | Moderate |

This table illustrates how variations in ligand structure influence both reactivity and stability, showcasing the uniqueness of tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate within this class of compounds.

Material Science Applications

The compound's organometallic nature makes it a candidate for research in materials science, particularly in developing new materials with specific properties.

Potential Applications

- Conductive Materials : Research indicates that organometallic compounds like tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate could be utilized in creating conductive polymers or materials for electronic applications.

- Solar Cells : The unique electronic properties may allow for applications in solar energy conversion technologies, where efficient charge transfer is crucial.

Emerging studies suggest that tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate may interact with biomolecules, indicating potential biological implications.

Biological Interaction Studies

- Reactivity with Biomolecules : Initial studies suggest that the compound could react with biological nucleophiles, which may influence metabolic pathways or exhibit therapeutic effects.

- Pharmacological Potential : Research into its binding affinity with various biomolecules could reveal significant interactions relevant to drug design and development.

Mechanism of Action

The mechanism of action of Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate involves the coordination of the iron center to various ligands, which can alter the electronic and steric properties of the compound. This coordination can facilitate various chemical reactions, including catalysis and ligand exchange. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the iron center .

Comparison with Similar Compounds

Comparison with Similar Organoiron Complexes

Reactivity and Functional Group Influence

- Methoxy Substituent : The 2-methoxy group in the title compound enhances electrophilicity at the C1 position, facilitating nucleophilic attacks during spirocyclization. In contrast, the unsubstituted analog lacks regioselectivity, leading to less predictable reactivity .

- Counterion Effects : Hexafluorophosphate (PF₆⁻) is preferred over tetrafluoroborate (BF₄⁻) due to superior solubility in polar aprotic solvents and resistance to hydrolysis, as demonstrated in DFT studies .

- Steric and Electronic Modifications : The 4-methoxy-1-methyl derivative shows altered reactivity in terpene synthesis due to steric hindrance from the methyl group, which directs nucleophilic addition to specific positions .

Research Findings

- Spirocyclization Efficiency : The title compound undergoes smooth spirocyclization at –78°C to yield spiro[5.5]undecane derivatives, whereas dimethyl malonate-substituted analogs fail under similar conditions due to steric crowding .

- Electrophilicity : The methyl ester-substituted complex (C₁₁H₉F₆FeO₆P) exhibits higher electrophilicity than the methoxy analog, enabling efficient carbonyl alkylation in tandem Wittig-Michael reactions .

- Stability : Unlike tetrafluoroborate salts, PF₆⁻ salts of tricarbonyliron complexes resist decomposition in aqueous media, making them suitable for multi-step syntheses .

Biological Activity

Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate is an organometallic compound notable for its unique structural properties and potential biological activities. This compound features an iron center coordinated to three carbonyl groups and a 2-methoxycyclohexadienylium ligand, with hexafluorophosphate as a counterion. The exploration of its biological activity is still in the early stages, but initial findings suggest it may interact with biomolecules, influencing metabolic pathways and exhibiting therapeutic potential.

Chemical Composition

- Molecular Formula: CHFFeOP

- Molecular Weight: 393.99 g/mol

Structural Features

The compound's structure allows for significant reactivity due to the presence of the electrophilic iron-cyclohexadienyl complex. This characteristic may facilitate interactions with various biological nucleophiles, potentially leading to innovative synthetic pathways in medicinal chemistry.

Potential Interactions

Research indicates that this compound may interact with biological systems through:

- Electrophilic Reactions: The electrophilic nature of the compound suggests it could react with nucleophiles in biological molecules, which may lead to alterations in metabolic pathways or therapeutic effects.

- Catalytic Properties: Transition metal complexes like this one are often studied for their catalytic activities, which could extend to biological applications.

Case Studies and Research Findings

Comparative Analysis

A comparative analysis of similar organometallic compounds reveals the unique properties of this compound:

| Compound Name | Ligand Type | Reactivity | Stability |

|---|---|---|---|

| Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate | 2-Methoxycyclohexadiene | Moderate | Moderate |

| Tricarbonyl(1,3-cyclopentadienyl) iron hexafluorophosphate | 1,3-Cyclopentadiene | High | Low |

| Tricarbonyl(2-phenylcyclopentadienyl) iron hexafluorophosphate | 2-Phenylcyclopentadiene | Moderate | High |

| Tricarbonyl(1,3-butadienyl) iron hexafluorophosphate | 1,3-Butadiene | High | Moderate |

This table illustrates how variations in ligand structure impact both reactivity and stability, highlighting the moderate reactivity and stability profile of this compound compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate?

- Methodology : The compound is synthesized by dissolving tricarbonyl[(1,2,3,4,5-η)-2,4-cyclohexadien-1-yl]iron(III) hexafluorophosphate in a water-ethanol mixture (3:1 ratio), followed by reaction with dimedone (1,3-cyclohexanedione, 5,5-dimethyl-) under reflux for 15 minutes. After cooling, the product precipitates upon dilution with water and is recrystallized from ethanol-water. Yields reach 87% after purification. Key parameters include maintaining reflux conditions and precise solvent ratios to avoid byproduct formation .

- Characterization : ¹H NMR (100 MHz, acetone-d₆) shows δ 1.02 (s, 6H), 1.88 (q, 1H), 3.66 (s, 3H, methoxy group), and 5.24 (q, 1H, dienyl proton). IR (Nujol) confirms CO stretches (2040, 1980, 1950 cm⁻¹) and aromatic C=C (1560 cm⁻¹) .

Q. How is the compound characterized spectroscopically to confirm its structure?

- Approach : Use a combination of ¹H NMR, IR, and mass spectrometry. The methoxy group (δ 3.66) and dienyl protons (δ 5.24) in NMR are critical for structural confirmation. IR identifies iron-carbonyl vibrations (1950–2040 cm⁻¹), while mass spectrometry confirms the molecular ion peak at m/z 388 (M⁺) .

Q. What solvents are optimal for recrystallization to ensure high purity?

- Guidance : Ethanol-water mixtures are preferred. Dissolve the crude product in minimal boiling ethanol, then add water until turbidity appears. Cooling to 0–5°C overnight yields pure crystals. Avoid excessive water to prevent premature precipitation of impurities .

Advanced Research Questions

Q. Why does nucleophilic substitution occur preferentially at the 5-position of the dienyl ligand?

- Mechanistic Insight : The iron tricarbonyl group stabilizes the transition state at the 5-position via electron-withdrawing effects, directing nucleophiles (e.g., ketones, amines) to this site. Computational studies suggest lower activation energy for 5-substitution compared to the 1-position due to orbital symmetry matching .

Q. How can researchers resolve discrepancies in observed vs. predicted spectroscopic data for derivatives?

- Troubleshooting :

- Contamination : Re-purify samples using column chromatography (silica gel, ethyl acetate/hexane).

- Solvent effects : Compare NMR spectra in deuterated acetone vs. DMSO to identify solvent-induced shifts.

- Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening signals (e.g., dienyl protons) .

Q. What methodologies enable selective removal of the iron tricarbonyl moiety from adducts?

- Procedure : Treat adducts with FeCl₃ in ethanol (0.1 M, 50°C, 2 hr). The iron tricarbonyl group decomposes into Fe³⁺, releasing the organic ligand. Monitor via IR for disappearance of CO stretches (1950–2040 cm⁻¹) .

Q. How does hydrolysis of methoxy-substituted derivatives proceed under basic conditions?

- Experimental Design : Saponification with NaOH (1 M) in THF/water (1:1) at 60°C for 4 hr converts methoxy groups to hydroxyls. The reaction retains the iron tricarbonyl core, confirmed by IR. Yields depend on steric hindrance; bulky substituents slow hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.